molecular formula C9H16F3N B7987968 (R)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

(R)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

Cat. No.: B7987968
M. Wt: 195.23 g/mol
InChI Key: FHGMVQOFCLGBTA-MRVPVSSYSA-N
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Description

®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is an organic compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and a trifluoromethyl-containing precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Cyclohexyl-1,1,1-trifluoropropan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    ®-3-Cyclohexyl-1,1,1-trifluoropropan-2-thiol: Contains a thiol group instead of an amine.

    ®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride: A salt form of the compound.

Uniqueness

®-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGMVQOFCLGBTA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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